molecular formula C12H22O3S2 B12814344 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate

3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate

Cat. No.: B12814344
M. Wt: 278.4 g/mol
InChI Key: JGSOKMZFTIETOS-SOFGYWHQSA-N
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Description

3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is an organic compound with a complex structure that includes a disulfide bond, an allyl group, and a hydroxy-methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate typically involves multiple steps, including the formation of the disulfide bond and the esterification of the hydroxy-methylbutanoate. One common synthetic route involves the reaction of sec-butylthiol with allyl bromide to form sec-butyl allyl sulfide, followed by oxidation to form the disulfide bond. The final step involves the esterification of 3-hydroxy-3-methylbutanoic acid with the disulfide compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the allyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Allyl-substituted products.

Scientific Research Applications

3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its disulfide bond, which can interact with thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate involves its interaction with molecular targets through its disulfide bond and allyl group. The disulfide bond can undergo redox reactions, making it a potential antioxidant. The allyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and potentially exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Allylsalicylaldehyde: Contains an allyl group and a hydroxybenzaldehyde moiety.

    3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA): Contains a hydroxy-methylbutanoate moiety and is involved in cholesterol biosynthesis.

    3-Hydroxy-3-alkyl-2-oxindoles: Contains a hydroxy-alkyl group and is used in the synthesis of biologically active molecules.

Uniqueness

3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is unique due to the presence of both a disulfide bond and an allyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H22O3S2

Molecular Weight

278.4 g/mol

IUPAC Name

[(E)-3-(butan-2-yldisulfanyl)prop-2-enyl] 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C12H22O3S2/c1-5-10(2)17-16-8-6-7-15-11(13)9-12(3,4)14/h6,8,10,14H,5,7,9H2,1-4H3/b8-6+

InChI Key

JGSOKMZFTIETOS-SOFGYWHQSA-N

Isomeric SMILES

CCC(C)SS/C=C/COC(=O)CC(C)(C)O

Canonical SMILES

CCC(C)SSC=CCOC(=O)CC(C)(C)O

Origin of Product

United States

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